3-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde

Catalog No.
S13805300
CAS No.
1934409-15-0
M.F
C12H22O
M. Wt
182.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldeh...

CAS Number

1934409-15-0

Product Name

3-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde

IUPAC Name

3-methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

InChI

InChI=1S/C12H22O/c1-10(2)7-12(9-13)6-4-5-11(3)8-12/h9-11H,4-8H2,1-3H3

InChI Key

QQXPKBWRZWXHHH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CC(C)C)C=O

3-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a methyl group and an isobutyl group, along with a carbaldehyde functional group. Its molecular formula is C12H22OC_{12}H_{22}O, and it has a molecular weight of approximately 182.30 g/mol. This compound is known for its potential applications in the fragrance industry due to its pleasant aroma and is also studied for its chemical reactivity and biological properties.

Typical of aldehydes, such as:

  • Nucleophilic Addition: The carbonyl carbon in the aldehyde group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: Although it is already an aldehyde, further oxidation can convert it into carboxylic acids.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Research indicates that 3-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde may exhibit various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that compounds with similar structures may possess antimicrobial effects against certain bacteria and fungi.
  • Cytotoxicity: Preliminary studies indicate potential cytotoxic effects on specific cancer cell lines, warranting further investigation into its mechanisms of action.

Several methods have been proposed for synthesizing 3-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde:

  • Alkylation Reactions: Utilizing cyclohexanone as a starting material, alkylation with isobutylene followed by oxidation can yield the desired aldehyde.
  • Grignard Reactions: A Grignard reagent derived from 3-methylcyclohexanone can react with formaldehyde to form the target compound after hydrolysis.
  • Direct Aldol Condensation: Condensing suitable aldehydes or ketones under acidic or basic conditions may also lead to the formation of this compound.

3-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde finds applications primarily in:

  • Fragrance Industry: Its pleasant odor makes it suitable for use in perfumes and other scented products.
  • Flavoring Agents: It may also be utilized in food flavoring due to its aromatic properties.
  • Chemical Intermediates: This compound can serve as a precursor for synthesizing more complex organic molecules.

Several compounds share structural similarities with 3-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-MethylcyclohexanecarboxaldehydeC10H18OC_{10}H_{18}OLacks the isobutyl group; simpler structure
1-Methyl-3-(2-methylpropyl)cyclohexeneC11H20C_{11}H_{20}Contains a double bond; different reactivity profile
4-Methyl-2-pentanalC6H12OC_{6}H_{12}OStraight-chain structure; different functional groups
CyclohexanecarboxaldehydeC7H12OC_{7}H_{12}OBasic cyclohexane structure without additional groups

Uniqueness

3-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde stands out due to its specific combination of cyclic structure, branched alkyl substituents, and aldehyde functionality, which contributes to its unique chemical properties and potential applications in both fragrance and flavor industries.

This detailed overview highlights the multifaceted nature of 3-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde, showcasing its significance in organic chemistry and potential industrial applications. Further research could expand its utility in various fields.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

182.167065321 g/mol

Monoisotopic Mass

182.167065321 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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